2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
CAS No.:
Cat. No.: VC15946184
Molecular Formula: C14H13FN2
Molecular Weight: 228.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13FN2 |
|---|---|
| Molecular Weight | 228.26 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline |
| Standard InChI | InChI=1S/C14H13FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-8,14,16-17H,9H2 |
| Standard InChI Key | LAJCDBLVSPUSQR-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC2=CC=CC=C2N1)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is a nitrogen-containing heterocycle with the molecular formula C₁₄H₁₃FN₂ and a molecular weight of 228.26 g/mol . Its structure comprises a tetrahydroquinoxaline core fused to a 4-fluorophenyl group at the 2-position (Figure 1). The compound’s IUPAC name derives from this substitution pattern, and its stereochemistry is defined by the (R)-configuration at the chiral center when synthesized via enantioselective methods .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1327154-12-0 |
| Molecular Formula | C₁₄H₁₃FN₂ |
| Molecular Weight | 228.26 g/mol |
| MDL Number | MFCD29070207 |
| Chiral HPLC Retention | 9.1 min (R-enantiomer) |
The fluorine atom enhances electronic properties and metabolic stability, making the compound a valuable scaffold for medicinal chemistry .
Enantioselective Synthesis via Kinetic Resolution
The synthesis of enantiomerically enriched 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline employs a kinetic resolution strategy using n-butyllithium (n-BuLi) and the chiral ligand sparteine . This method resolves racemic N-Boc-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline into its (R)- and (S)-enantiomers through selective deprotonation and subsequent electrophilic quenching.
Reaction Mechanism and Conditions
-
Substrate Preparation: Racemic N-Boc-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline is synthesized via sodium borohydride reduction of 2-(4-fluorophenyl)quinoxaline, followed by Boc protection .
-
Lithiation: Treatment with n-BuLi and sparteine in toluene induces selective deprotonation, generating a configurationally stable organolithium intermediate.
-
Quenching: Electrophilic trapping with methyl chloroformate yields the ring-opened carbamate byproduct and leaves the unreacted (R)-enantiomer in high enantiomeric excess (er > 98:2) .
Table 2: Synthesis Optimization Data
Deprotection and Stability
Acidic removal of the Boc group (e.g., HCl in dioxane) affords the free amine (R)-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline without racemization, as confirmed by chiral HPLC . The stability of the enantiopure product underscores its suitability for further functionalization.
Pharmacological Activity Against Streptococcus pneumoniae
The (R)-enantiomer of 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline was evaluated as an analog of the fluoroquinolone antibiotic levofloxacin . In vitro assays demonstrated dose-dependent inhibition of S. pneumoniae growth, with cell viability reduced to 10% at 50 µM (Figure 2).
Table 3: Antibacterial Activity Data
| Compound | Viability at 50 µM (%) | Selectivity Index |
|---|---|---|
| (R)-2-(4-Fluorophenyl)-THQ | 10 ± 2 | >10 |
| Racemic Mixture | 35 ± 5 | 3 |
| Levofloxacin | <1 | >100 |
The enhanced activity of the (R)-enantiomer compared to the racemic mixture highlights the importance of stereochemistry in antibacterial efficacy . Mechanistic studies suggest inhibition of DNA gyrase, akin to fluoroquinolones, though further target validation is required.
Comparative Analysis with Non-Fluorinated Analogs
Replacing the 4-fluorophenyl group with a phenyl moiety (as in 2-phenyl-1,2,3,4-tetrahydroquinoxaline, CAS 5021-47-6) reduces antibacterial potency by 3-fold . This disparity underscores fluorine’s role in enhancing target binding through electronic and hydrophobic interactions.
Table 4: Structural-Activity Relationship (SAR)
| Substituent | Antibacterial IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1 | 2.8 |
| Phenyl | 38 ± 4 | 3.2 |
| 4-Chlorophenyl | 18 ± 2 | 3.5 |
The lower LogP of the 4-fluoro derivative (2.8 vs. 3.2 for phenyl) suggests improved aqueous solubility, potentially enhancing bioavailability .
Industrial Availability and Applications
Chemenu Inc. (United States) is the primary supplier of 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline, offering research-scale quantities under the catalog number MFCD29070207 . Current applications focus on antibiotic development, though its scaffold is also being explored for kinase inhibition and CNS-targeted therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume